Hanatoxin-1 is classified as a gating modifier toxin. It belongs to a broader category of peptide toxins that interact with ion channels, specifically voltage-gated potassium channels. The toxin is synthesized in the venom glands of certain spider species and is utilized as a defense mechanism against predators and as a means to immobilize prey.
The synthesis of hanatoxin-1 can be achieved through various methods:
Technical details regarding the synthesis often involve protecting groups for amino acids during assembly and specific coupling reactions to ensure correct sequence formation.
The molecular structure of hanatoxin-1 has been elucidated using nuclear magnetic resonance spectroscopy. It consists of 35 amino acid residues and features an "inhibitor cystine knot" motif, which is characteristic of many peptide toxins. The structure includes:
The three-dimensional structure can be referenced in the Protein Data Bank under entry 1D1H, which provides detailed insights into its spatial conformation and interaction sites with ion channels .
Hanatoxin-1 primarily engages in non-covalent interactions with voltage-gated potassium channels. Its mechanism involves:
These reactions are crucial for understanding how hanatoxin-1 can influence neuronal excitability and signal transmission.
The mechanism by which hanatoxin-1 exerts its effects involves several key processes:
This unique mechanism distinguishes hanatoxin-1 from other toxins that merely block ion flow.
Hanatoxin-1 exhibits several notable physical and chemical properties:
These properties are essential for its biological activity and potential therapeutic applications.
Hanatoxin-1 has significant implications in scientific research:
Hanatoxin-1 (HaTx1) is a 35-amino acid polypeptide toxin isolated from the venom of the Chilean tarantula Grammostola spatulata (synonym Grammostola rosea). Its primary sequence is:Glu-Cys-Arg-Tyr-Leu-Phe-Gly-Gly-Cys-Lys-Thr-Thr-Ser-Asp-Cys-Cys-Lys-His-Leu-Gly-Cys-Lys-Phe-Arg-Asp-Lys-Tyr-Cys-Ala-Trp-Asp-Phe-Thr-Phe-Ser [4] [10]. The molecule has a molecular mass of 4.1 kDa and contains six cysteine residues that form three disulfide bonds with a characteristic Cys1-Cys4, Cys2-Cys5, Cys3-Cys6 connectivity (I-IV, II-V, III-VI in sequential numbering) [1] [2]. This disulfide pattern creates a rigid structural core essential for stability. Residues 1–3 (Glu-Cys-Arg) and 34–35 (Phe-Ser) form flexible N- and C-terminal regions, respectively, while the central segment houses the cystine knot scaffold [1].
Table 1: Primary Structure Features of Hanatoxin-1
Property | Description |
---|---|
Amino Acid Sequence | ECRYLFGGCKTTSDCCKHLGCKFRDKYCAWDFTFS |
Molecular Mass | 4.1 kDa |
Cysteine Positions | C2, C9, C15, C16, C22, C28 |
Disulfide Bonds | C2-C16 (I-IV), C9-C22 (II-V), C15-C28 (III-VI) |
Isoelectric Point (pI) | Predicted ~8.5 (basic residues: 4 Lys, 1 Arg, 1 His) |
The three-dimensional structure of HaTx1 was solved using two-dimensional nuclear magnetic resonance (NMR) spectroscopy. Key experiments included:
The final ensemble of 21 refined structures (PDB ID: 1D1H) exhibits a backbone root-mean-square deviation (RMSD) of 0.48 Å for residues 5–32, indicating high precision in the structured core [2]. The molecule adopts a compact fold dominated by a triple-stranded antiparallel β-sheet (strand I: residues 19–21; strand II: residues 28–30; strand III: residues 5–7) connected by four chain reversals (β-turns) [1] [5].
Table 2: NMR Structural Statistics for Hanatoxin-1 (PDB 1D1H)
Parameter | Value |
---|---|
Conformers Calculated | 100 |
Conformers Submitted | 21 (lowest energy) |
Backbone RMSD (Res 5–32) | 0.48 ± 0.14 Å |
Distance Restraints | 384 |
Dihedral Restraints | 28 |
Disulfide Bonds | 3 (explicitly confirmed via NOEs) |
HaTx1 belongs to the inhibitor cystine knot (ICK) family, a structural motif characterized by:
This motif confers exceptional stability against thermal denaturation and proteolytic degradation. HaTx1 shares >75% sequence homology with spider toxins SGTx1 (Scodra griseipes) and grammotoxin (Chilobrachys guangxiensis), which also target voltage-gated ion channels [4] [5]. Structurally, it aligns with the ω-toxin-like superfamily of knottins, exhibiting backbone RMSD of 1.5–2.0 Å when superimposed on conotoxin GXIA (ICK+1 motif) and κ-theraphotoxin-Hh1a [8] [9]. The ICK fold is evolutionarily convergent, with animal toxins (spider, scorpion) likely sharing a common ancestor distinct from plant/fungal ICK peptides [6] [9].
Table 3: Structural Homologs of Hanatoxin-1
Toxin | Source | Sequence Identity | Structural RMSD | Target |
---|---|---|---|---|
SGTx1 | Scodra griseipes | 76% | 0.9 Å | Kv2.1, Kv4.2 |
Guangxitoxin-1 | Chilobrachys guangxiensis | 43% | 1.7 Å | Kv2.1 |
κ-Theraphotoxin-Hh1a | Haplopelma hainanum | 38% | 2.0 Å | Kv4.2 |
Conotoxin GXIA | Conus geographus | 32% (ICK+1 motif) | 1.8 Å | Unknown |
The functional surface of HaTx1 features a prominent hydrophobic patch formed by residues Leu5, Phe6, Phe23, Trp30, Phe32, and Phe34. This cluster occupies ~35% of the solvent-accessible surface and is surrounded by charged residues (Arg3, Lys10, Lys24, Lys27, Asp26) [1] [4] [7]. Key characteristics include:
The amphipathic nature of HaTx1 enables it to bind voltage-sensing domains via a "membrane-access" mechanism, differing from aqueous pore blockers like charybdotoxin [5] [7].
Table 4: Key Functional Residues in Hanatoxin-1
Residue | Role | Interaction Partner (Kv2.1) | Effect of Mutation |
---|---|---|---|
Phe23 | Hydrophobic anchor | Phe274 (S3b helix) | >100-fold ↓ affinity (F23A) |
Trp30 | Membrane insertion | Lipid bilayer core | Altered membrane partitioning |
Arg24 | Electrostatic interaction | Glu281 (S3-S4 linker) | >50-fold ↓ affinity (R24A) |
Leu5 | Hydrophobic cluster | Val275 (S3b) | Altered gating modification |
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